BDP FL azide

Übersicht

Beschreibung

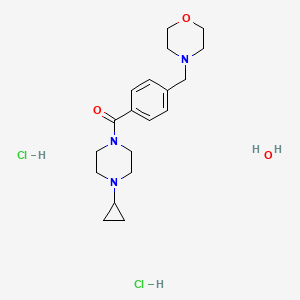

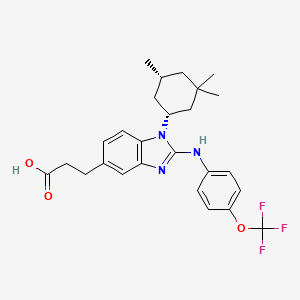

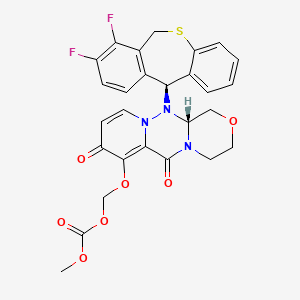

BDP FL azide is a connector for the BDP dye that contains an azide group capable of Click Chemistry . It is a green fluorophore that belongs to the borodipyrromethane class of fluorescent dyes . It has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .

Molecular Structure Analysis

The molecular formula of this compound is C17H21BF2N6O . It has a molecular weight of 374.20 . The structure includes a borondipyrromethene core, which is responsible for its fluorescent properties .Chemical Reactions Analysis

Azides, including this compound, are known for their reactivity in Click Chemistry . They can act as a nucleophile in substitution reactions . Additionally, organic azides can serve as “masked” amines, which can be reduced to primary amines .Physical and Chemical Properties Analysis

This compound is an orange solid . It is soluble in organic solvents such as alcohols, DMF, and DMSO . Its spectral properties include an excitation/absorption maximum at 503 nm, an emission maximum at 509 nm, and a fluorescence quantum yield of 0.97 .Relevant Papers Several papers have been published related to this compound. For instance, a study by Maksymilian Marek Zegota et al. discussed protein conjugation with dynamic covalent chemistry . More research is needed to fully understand the potential applications of this compound.

Wissenschaftliche Forschungsanwendungen

1. Cellular Protein Imaging

BDP FL azide, specifically in the form of BODIPY-cyclooctyne (BDPY), is used for imaging cellular proteins in live cells. The strain-promoted ligation of BDPY to azide-tagged cells allows for the visualization of proteins via fluorescence microscopy. This method has been demonstrated to produce significant fluorescence signals in live mammalian cells, aiding in biological and medical research (Beatty, Szychowski, Fisk, & Tirrell, 2011).

2. Photosensitizer for Oxidative Stress Studies

A novel photosensitizer scaffold based on the BODIPY chromophore, closely related to this compound, has been developed for use in studies involving oxidative stress and photodynamic therapy. This photosensitizer, known as 2I-BDP, is characterized by its high photostability, insensitivity to solvent environment, and ability to generate reactive oxygen species upon light illumination. Its applications extend to cell photosensitization and the study of oxidative stress in biological systems (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).

3. Sensor Molecules for Metal Ion Detection

This compound derivatives have been used in the development of sensor molecules for the detection of metal ions. A particular study incorporated a BDP derivative to detect Fe(III) ions, demonstrating the molecule's ability to fluoresce in the red-visible spectrum upon binding to these ions. This application is significant in the field of analytical chemistry and environmental monitoring (Bricks, Kovalchuk, Trieflinger, Nofz, Büschel, Tolmachev, Daub, & Rurack, 2005).

4. Pharmaceutical Applications

In the pharmaceutical field, biodegradable polymers (BDPs) are explored for their potential in drug delivery systems. BDPs, including derivatives of this compound, are researched for their properties as carriers in targeted and sustained release drug delivery, particularly for ophthalmic applications. The use of BDPs in drug formulations enhances the bioavailability and efficacy of therapeutics (Osi, Khoder, Al-Kinani, & Alany, 2022).

Wirkmechanismus

Target of Action

BDP FL azide is a derivative of the BDP dye . This is due to the azide group in the this compound, which is capable of undergoing a reaction known as Click Chemistry with alkyne groups .

Mode of Action

The mode of action of this compound involves a chemical reaction known as Click Chemistry . In this reaction, the azide group in the this compound reacts with an alkyne group in another molecule to form a stable triazole ring . This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for labeling molecules in biological systems .

Biochemical Pathways

Instead, it is used to label and visualize molecules in biological systems . By reacting with alkyne-tagged molecules through Click Chemistry, this compound can help researchers track the location and movement of these molecules within cells or tissues .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The result of this compound’s action is the covalent attachment of a bright and photostable fluorescent tag to alkyne-tagged molecules . This allows for the visualization of these molecules under a fluorescence microscope. The green fluorophore of this compound is representative of the borodipyrromethane class of fluorescent dyes and has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .

Action Environment

The action of this compound is influenced by the environment in which it is used. Its fluorescence properties, including its quantum yield and resistance to photobleaching, are optimal in aqueous environments . Additionally, the Click Chemistry reaction between this compound and alkyne-tagged molecules can occur under mild conditions, making it suitable for use in biological systems .

Biochemische Analyse

Biochemical Properties

The BDP FL azide is known for its role in biochemical reactions, particularly in Click Chemistry . It interacts with various biomolecules, including enzymes and proteins, through its azide group . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

The effects of This compound on cells and cellular processes are primarily related to its fluorescent properties . It can influence cell function by enabling the visualization of cellular structures and processes when used in conjunction with appropriate imaging technologies

Molecular Mechanism

The molecular mechanism of action of This compound is largely based on its ability to participate in Click Chemistry . It can bind to biomolecules through its azide group, potentially leading to changes in gene expression or enzyme activity . The exact details of these interactions at the molecular level are complex and depend on the specific experimental conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time . It has high stability to photobleaching, suggesting that it maintains its fluorescent properties over extended periods

Dosage Effects in Animal Models

The effects of This compound in animal models can vary with different dosages

Metabolic Pathways

The metabolic pathways involving This compound are not well-defined

Subcellular Localization

The subcellular localization of This compound is not well-defined Its localization could potentially be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles

Eigenschaften

IUPAC Name |

N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOHTCNDGJLUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)